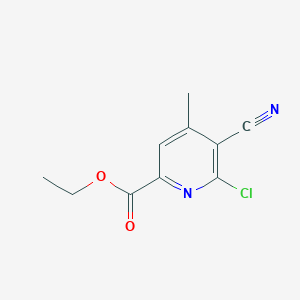
Ethyl 6-chloro-5-cyano-4-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-5-cyano-4-methylpicolinate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom, a cyano group, and a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-4-methylpyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-5-cyano-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-amino-5-cyano-4-methylpicolinate.
Reduction: Formation of 6-chloro-5-amino-4-methylpicolinate.
Oxidation: Formation of 6-chloro-5-cyano-4-carboxypicolinate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-5-cyano-4-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-5-cyano-4-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and chlorine groups can influence its reactivity and binding affinity. The exact pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 6-chloro-4-methylpicolinate: Lacks the cyano group, which may affect its reactivity and applications.
Ethyl 5-cyano-4-methylpicolinate: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
Ethyl 6-chloro-5-cyano-4-ethylpicolinate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
This compound is unique due to the combination of the chlorine, cyano, and methyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9ClN2O2 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
ethyl 6-chloro-5-cyano-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-6(2)7(5-12)9(11)13-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XZMKZYUEJVLKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C(=C1)C)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















